6-Fluor-1H-indol-4-carbonsäure

Übersicht

Beschreibung

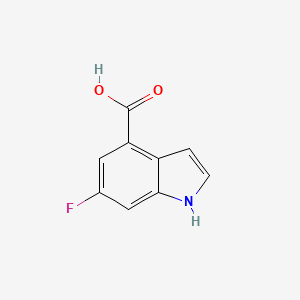

6-fluoro-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 908600-71-5 . It has a molecular weight of 179.15 and its IUPAC name is 6-fluoro-1H-indole-4-carboxylic acid . It is a solid substance stored in a refrigerator .

Molecular Structure Analysis

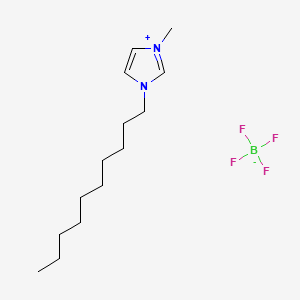

The InChI code for 6-fluoro-1H-indole-4-carboxylic acid is 1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

6-fluoro-1H-indole-4-carboxylic acid is a solid substance . It is stored in a refrigerator and shipped at room temperature .Wirkmechanismus

- The primary targets of 6-fluoro-1H-indole-4-carboxylic acid are not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

- Generally, indole derivatives exhibit diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .

Target of Action

Biochemical Pathways

Pharmacokinetics

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-fluoro-1H-indole-4-carboxylic Acid in laboratory experiments include its high reactivity, its ability to act as a catalyst in a variety of reactions, and its low cost. However, the compound is highly reactive and can be dangerous if not handled properly. It is also important to note that 6-fluoro-1H-indole-4-carboxylic Acid is a strong acid and can cause skin and eye irritation.

Zukünftige Richtungen

The future of 6-fluoro-1H-indole-4-carboxylic Acid research is promising. The compound has many potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In particular, 6-fluoro-1H-indole-4-carboxylic Acid could be used to synthesize a variety of compounds, such as indole derivatives, heterocycles, and peptides. In addition, the compound could be used to synthesize pharmaceuticals, agrochemicals, and dyes. Furthermore, 6-fluoro-1H-indole-4-carboxylic Acid could be used as a catalyst in a variety of reactions, such as the Heck reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. Finally, further research is needed to better understand the biochemical and physiological effects of 6-fluoro-1H-indole-4-carboxylic Acid.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich 6-Fluor-1H-indol-4-carbonsäure, haben vielversprechende antivirale Aktivität gezeigt . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indolderivate sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Antikrebsaktivität

Indolderivate haben eine Antikrebsaktivität gezeigt . Die this compound wird bei der Synthese von PARP-Inhibitoren und Arzneimittelzwischenprodukten wie dem Anti-Ovarialkrebsmittel Rucaparib verwendet .

Anti-HIV-Aktivität

Indolderivate haben sich bei der Behandlung von HIV als vielversprechend erwiesen . Ihre Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie nützlich bei der Entwicklung neuer Derivate für die HIV-Behandlung.

Antioxidative Aktivität

Indolderivate sind dafür bekannt, antioxidative Eigenschaften zu besitzen . Dies macht sie potenziell nützlich bei der Bekämpfung von oxidativem Stress im Körper.

Antimikrobielle Aktivität

Indolderivate haben antimikrobielle Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener bakterieller Infektionen hin.

Antituberkulose-Aktivität

Indolderivate haben antituberkulose Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin.

Antidiabetische Aktivität

Indolderivate haben antidiabetische Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-fluoro-1H-indole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of PARP inhibitors, which are used in cancer treatment . The compound’s interaction with enzymes like PARP (Poly ADP-ribose polymerase) is significant as it inhibits the enzyme’s activity, leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Cellular Effects

6-fluoro-1H-indole-4-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in inhibiting PARP activity leads to the disruption of DNA repair mechanisms in cancer cells, affecting their survival and proliferation . Additionally, it may impact other cellular processes such as apoptosis and cell cycle regulation, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of 6-fluoro-1H-indole-4-carboxylic acid involves its binding interactions with biomolecules. It binds to the active site of PARP enzymes, inhibiting their activity . This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death in cancer cells. The compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-fluoro-1H-indole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in long-term experiments . Its degradation products may also have biological activities that need to be considered in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-fluoro-1H-indole-4-carboxylic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits PARP activity, leading to the desired anticancer effects . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and toxicity to normal cells . Understanding the dosage effects is crucial for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

6-fluoro-1H-indole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 6-fluoro-1H-indole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

The subcellular localization of 6-fluoro-1H-indole-4-carboxylic acid affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

6-fluoro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLWEWNOWKYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469571 | |

| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-71-5 | |

| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)